Cas no 116097-84-8 (L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI))

L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI) structure
116097-84-8 structure
Product Name:L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI)
CAS-nummer:116097-84-8
MF:C42H62N10O7S
MW:851.069488048553
CID:141288
PubChem ID:3082766
Update Time:2025-04-19

L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Methioninamide,N2-acetyl-L-arginyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl- (9CI)
    • (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-me
    • septide, acetyl-Arg(6)-
    • A6A-Septide
    • Ac-6-Arg-9-pro-substance P (6-11)
    • Acetyl-6-arg-septide
    • L-Methioninamide, N2-acetyl-L-arginyl-L-phenylalanyl-L-phenelalanyl-L-profyl-L-leucyl-
    • N~2~-acetyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl-L-methioninamide
    • Septide, acetyl-arginine(6)-
    • Substance P (6-11), Ac-arg(6)-pro(9)-
    • Substance P (6-11), acetyl-arginyl(6)-proline(9)-
    • 116097-84-8
    • (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
    • DTXSID70151275
    • Inchi: 1S/C42H62N10O7S/c1-26(2)23-32(38(56)48-30(36(43)54)19-22-60-4)50-40(58)35-18-12-21-52(35)41(59)34(25-29-15-9-6-10-16-29)51-39(57)33(24-28-13-7-5-8-14-28)49-37(55)31(47-27(3)53)17-11-20-46-42(44)45/h5-10,13-16,26,30-35H,11-12,17-25H2,1-4H3,(H2,43,54)(H,47,53)(H,48,56)(H,49,55)(H,50,58)(H,51,57)(H4,44,45,46)/t30-,31-,32-,33-,34-,35-/m0/s1
    • InChI-sleutel: DPVIJCCNTAWHMH-LBBUGJAGSA-N
    • LACHT: S(C)CC[C@@H](C(N)=O)NC([C@H](CC(C)C)NC([C@@H]1CCCN1C([C@H](CC1C=CC=CC=1)NC([C@H](CC1C=CC=CC=1)NC([C@H](CCC/N=C(\N)/N)NC(C)=O)=O)=O)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 850.45286
  • Monoisotopische massa: 850.45236553g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 60
  • Aantal draaibare bindingen: 24
  • Complexiteit: 1470
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 299Ų

Experimentele eigenschappen

  • PSA: 273.3
Aanbevolen leveranciers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk